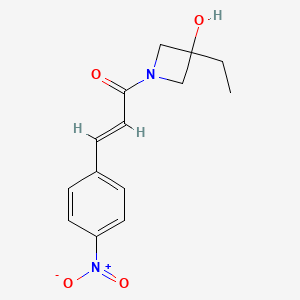
4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid, also known as MOBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOBA is a benzamide derivative that has been synthesized and studied extensively in recent years.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of fungi. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been shown to have low toxicity, making it a viable candidate for further research. However, 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid. One potential area of research is the development of 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid-based drugs for the treatment of cancer, viral infections, and fungal infections. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid could also be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Further research is also needed to fully understand the mechanism of action of 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid and its potential applications in various fields.
Conclusion:
In conclusion, 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has been synthesized and studied extensively in recent years, and its potential applications in medicinal chemistry, drug discovery, and material science have been explored. While 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has some limitations for lab experiments, it has several advantages, including its stability and low toxicity. Further research is needed to fully understand the mechanism of action of 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid and its potential applications in various fields.
Méthodes De Synthèse
4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid can be synthesized through a multi-step process, involving the reaction of 4-methyl-3-nitrobenzoic acid with ethylene glycol and sodium methoxide to form 4-methyl-3-(2-hydroxyethylamino)benzoic acid. This intermediate is then reacted with 1,3-oxazol-5-ylmethylamine to form 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid. The synthesis of 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has been optimized to improve yields and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to have anticancer, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic and magnetic properties.
Propriétés
IUPAC Name |
4-methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-3-9(12(15)16)4-11(8)14-6-10-5-13-7-17-10/h2-5,7,14H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGYSJVNYAEFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)
![1-[2-[[Methyl(phenyl)carbamoyl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581916.png)
![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)

![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)


![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)



![8-(6-Methoxypyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582017.png)
![1-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-3-methylazetidin-3-ol](/img/structure/B7582018.png)
![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)